

A Comparative Toxicological Analysis: Oxamyl vs. its Metabolite, Oxamyl Oxime

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the toxicity profiles of the N-methyl carbamate pesticide, Oxamyl, and its primary hydrolysis product, **Oxamyl oxime**. The information presented is collated from various toxicological studies and regulatory assessments to offer an objective overview supported by experimental data.

Executive Summary

Oxamyl is a highly toxic compound with a well-documented mechanism of action centered on the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1][2] Its primary metabolite, **Oxamyl oxime**, is formed through the hydrolysis of the carbamate ester linkage. Toxicological data reveal a stark contrast in the acute toxicity of these two compounds, with **Oxamyl oxime** being significantly less toxic than its parent compound. This guide will delve into the quantitative toxicity data, the underlying mechanisms of action, and the experimental protocols used to determine these toxicological endpoints.

Quantitative Toxicity Data

The acute toxicity of a substance is commonly expressed by its LD50 (Lethal Dose, 50%), the dose required to kill half the members of a tested population. The following table summarizes the available acute toxicity data for Oxamyl and Oxamyl oxime.

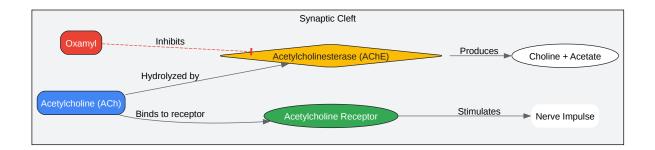


Compound	Test Species	Route of Administration	LD50 Value	Toxicity Category
Oxamyl	Rat	Oral	2.5 - 5.4 mg/kg[1][2][3]	Category I (Highly Toxic)
Rabbit	Dermal	740 - 2960 mg/kg[1][2]	Category III/IV (Slightly to Practically Non- toxic)	
Rat	Inhalation (4-hr LC50)	0.064 - 0.17 mg/L[1][2]	Category I/II (Highly Toxic)	_
Oxamyl oxime	Rat	Oral	>7,000 mg/kg[4]	Category IV (Practically Non-toxic)

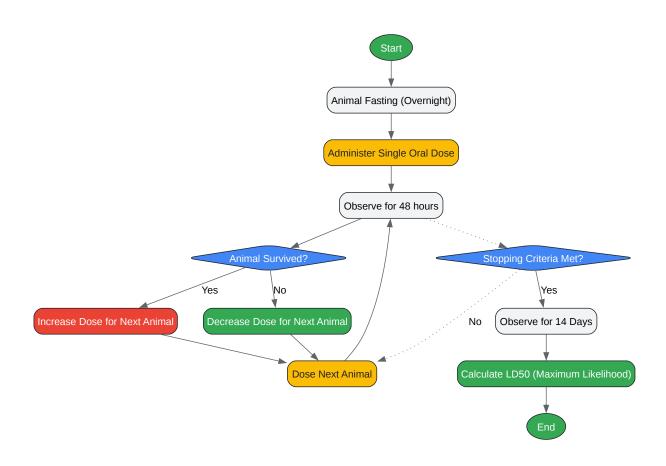
Mechanism of Toxicity: Acetylcholinesterase Inhibition

Oxamyl's primary mode of action is the reversible inhibition of the enzyme acetylcholinesterase (AChE).[1] AChE is responsible for breaking down the neurotransmitter acetylcholine at the synaptic cleft. By inhibiting AChE, Oxamyl causes an accumulation of acetylcholine, leading to overstimulation of cholinergic receptors and subsequent neurotoxic effects. In contrast, **Oxamyl oxime** is not considered to be a potent acetylcholinesterase inhibitor.









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